molecular formula C20H20N2O3S2 B6543126 2-[4-(phenylmethanesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060261-60-0

2-[4-(phenylmethanesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6543126
CAS No.: 1060261-60-0
M. Wt: 400.5 g/mol
InChI Key: GAUOPYHAKPGOFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis: The compound 2-[4-(phenylmethanesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide features a phenyl ring substituted with a phenylmethanesulfonamido group at the 4-position. This phenyl ring is connected via an acetamide linker to a (thiophen-2-yl)methyl group. For example, sulfonamide formation via reaction of chlorinated intermediates with amines (e.g., ) or coupling reactions using carbodiimides like EDC () are plausible strategies.

Applications: Compounds with sulfonamide and thiophene motifs are frequently explored for biological activity. The target compound’s combination of sulfonamide (enhanced bioavailability) and thiophene (electron-rich heterocycle) may position it for applications in medicinal chemistry or materials science .

Properties

IUPAC Name

2-[4-(benzylsulfonylamino)phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c23-20(21-14-19-7-4-12-26-19)13-16-8-10-18(11-9-16)22-27(24,25)15-17-5-2-1-3-6-17/h1-12,22H,13-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUOPYHAKPGOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(phenylmethanesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with benzyl chloride to form 4-(phenylmethanesulfonamido)benzene. This intermediate is then reacted with thiophene-2-carboxaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-[4-(phenylmethanesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce corresponding amines.

Scientific Research Applications

2-[4-(phenylmethanesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[4-(phenylmethanesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring’s substitution pattern significantly influences physicochemical and biological properties. Key comparisons include:

Compound Name Phenyl Substituent Key Feature Reference
Target Compound Phenylmethanesulfonamido Bulky, lipophilic group -
N-{4-[(methylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide Methylaminosulfonyl Smaller, polar substituent
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Methylsulfonyl + nitro Electron-withdrawing groups
N-(4-(5-(3-fluorophenyl)-triazol-1-yl)phenyl)acetamide Triazole + fluorophenyl Heterocyclic substitution

Key Observations :

  • Electron Effects : Nitro groups () and triazoles () introduce electron-withdrawing effects, which may alter reactivity or binding interactions compared to the target’s sulfonamide.

Acetamide Substituent Variations

The nature of the acetamide’s N-substituent modulates steric and electronic properties:

Compound Name Acetamide Substituent Biological Relevance Reference
Target Compound (Thiophen-2-yl)methyl Conjugation with sulfur heterocycle -
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Thiazol-2-yl Antimicrobial activity
N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide Oxan-4-yl + thiophen-2-ylmethyl Enhanced solubility

Key Observations :

  • Thiophene vs. Thiazole : Thiophene’s π-electron system (target compound) may facilitate charge-transfer interactions, whereas thiazole’s nitrogen () could enhance hydrogen bonding.
  • Solubility : The oxan-4-yl group in introduces an ether oxygen, improving aqueous solubility compared to purely aromatic substituents.

Physicochemical Properties

Melting points and synthetic yields of analogs provide insight into stability and scalability:

Compound (Reference) Melting Point (°C) Yield (%) Key Structural Feature
Compound 51 () 156–158 42.4 Phenylthio + triazole
Compound 54 () 204–206 86.6 Phenylsulfonyl + triazole
2-(2,6-Dichlorophenyl)acetamide () 489–491 - Dichlorophenyl + thiazole

Key Observations :

  • Higher melting points correlate with rigid substituents (e.g., sulfonyl groups in ).
  • The target compound’s phenylmethanesulfonamido group may confer intermediate melting behavior due to its bulk.

Key Observations :

  • The target compound’s sulfonamide-thiophene combination may synergize effects seen in (enzyme inhibition) and (antimicrobial activity).
  • highlights sulfonamides as intermediates, suggesting the target compound’s utility in synthesizing bioactive heterocycles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.